

Spectroscopic Profile of 2-Bromodecane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromodecane

Cat. No.: B1670051

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Introduction

2-Bromodecane is a linear haloalkane with the chemical formula $C_{10}H_{21}Br$. As a brominated organic compound, it finds utility in synthetic organic chemistry as a precursor for the introduction of a decyl group in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in chemical synthesis, materials science, and drug development for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-bromodecane**, complete with experimental protocols and a workflow for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for **2-bromodecane** in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **2-bromodecane** is characterized by signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Sextet	1H	H-2 (CH-Br)
~1.8	Multiplet	2H	H-3 (CH_2)
~1.7	Doublet	3H	H-1 (CH_3)
~1.2-1.4	Broad Multiplet	12H	H-4 to H-9 (CH_2)
~0.9	Triplet	3H	H-10 (CH_3)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppm	Assignment
~55	C-2 (CH-Br)
~40	C-3
~32	C-8
~29	C-4 to C-7
~27	C-1
~23	C-9
~14	C-10

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2955-2925	Strong	C-H Stretch	Alkane (CH ₃ , CH ₂)
2855	Strong	C-H Stretch	Alkane (CH ₂)
1465	Medium	C-H Bend	Alkane (CH ₂)
1380	Medium	C-H Bend	Alkane (CH ₃)
650-550	Strong	C-Br Stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The spectrum of **2-bromodecane** will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
220/222	Low	[M] ⁺ (Molecular ion)
141	High	[M - Br] ⁺
57	High	[C ₄ H ₉] ⁺
43	Base Peak	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

- Sample Preparation: A solution of **2-bromodecane** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 or a more modern equivalent operating at a field strength of 300 MHz or higher.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-10 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-bromodecane** is a liquid at room temperature, the spectrum is typically acquired using a neat sample (without solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO_2 and H_2O) and accessory-related absorptions.

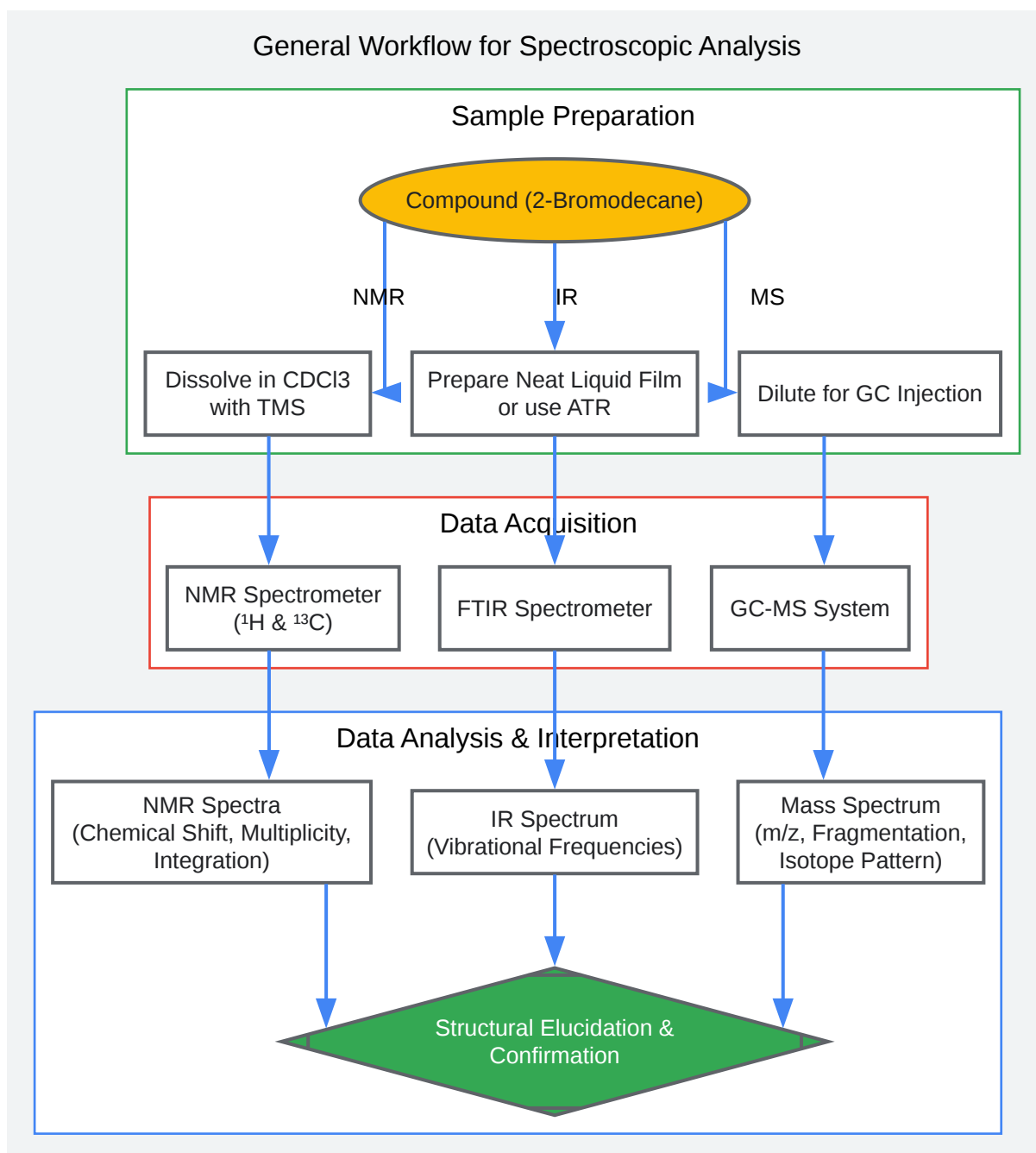
Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the sample from any impurities.
- Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.
- MS Parameters (Electron Ionization - EI):
 - Ionization Energy: Standard 70 eV.
 - Mass Range: A scan range of m/z 40-300 is typically used.

- **Data Analysis:** The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key diagnostic feature.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-bromodecane**.



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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